molecular formula C12H11FN2O2 B1411103 5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine CAS No. 1993797-72-0

5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine

Cat. No.: B1411103
CAS No.: 1993797-72-0
M. Wt: 234.23 g/mol
InChI Key: FTOAAGZNYRCTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine, available with a minimum purity of 95% and a molecular weight of 234.23 g/mol, is a high-quality chemical building block for research and development applications . This compound, with the molecular formula C 12 H 11 FN 2 O 2 , is part of a unique collection of novel heterocyclic building blocks aimed at the drug discovery and biotechnology sectors . Its structure, which features a furan core substituted with a fluorophenyl group and a N-hydroxyamidine moiety, is of significant interest in medicinal chemistry. The N-hydroxyamidine functional group is a key pharmacophore often investigated for its metal-binding properties, making this compound a valuable intermediate in the design and synthesis of enzyme inhibitors, including potential targets like metalloproteases . Researchers can utilize this compound in parallel synthesis programs to generate diverse compound libraries for high-throughput screening. It is offered in milligram, gram, and multi-gram quantities to suit various research scales . Please note that this product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Safety Information: This compound requires careful handling. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) should be worn, and handling should occur only in a well-ventilated area.

Properties

IUPAC Name

5-(4-fluorophenyl)-N'-hydroxy-2-methylfuran-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-7-10(12(14)15-16)6-11(17-7)8-2-4-9(13)5-3-8/h2-6,16H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOAAGZNYRCTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)F)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)F)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-(4-Fluoro-phenyl) Naphtho[1,2-b]furan Derivatives

Based on the synthesis pathways outlined in, the key steps include:

Step Reagents & Conditions Description
1. Formation of 1-hydroxy-2-naphthaldehyde Paraformaldehyde, MgCl₂, triethylamine Reaction of 1-naphthol with paraformaldehyde to form aldehyde intermediate
2. Formation of naphtho[1,2-b]furan-2-carboxylate Ethyl bromoacetate, K₂CO₃ Alkylation of aldehyde to form ester derivative
3. Bromination at position 5 Bromine (Br₂) Regioselective bromination to introduce a reactive site for coupling
4. Suzuki coupling with arylboronic acids Pd(PPh₃)₄, Na₂CO₃, toluene/methanol Coupling with 4-fluorophenylboronic acid to introduce the 4-fluorophenyl group
5. Hydrolysis to free acid KOH, reflux Conversion of ester to carboxylic acid

Conversion to Carboxamidine

The carboxamidine functional group can be introduced via amidination of the corresponding carboxylic acid or ester. Typical reagents include:

  • Amidinating agents such as N,N-dimethylformamide dimethyl acetal or hexamethylenetetramine under reflux conditions.
  • Alternatively, reaction with hydroxylamine derivatives in the presence of activating agents (e.g., carbodiimides) to form N-hydroxycarboxamidine derivatives.

Specific Synthesis Pathway for 5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine

Based on the literature, a plausible route involves:

Step 1: Synthesis of 4-Fluorophenyl-Substituted Naphtho[1,2-b]furan Core

  • Start with 1-naphthol , react with paraformaldehyde and MgCl₂ in triethylamine to form the aldehyde intermediate.
  • Alkylate with ethyl bromoacetate in the presence of K₂CO₃ to generate the ester.
  • Brominate regioselectively at position 5 using bromine.
  • Perform Suzuki coupling with 4-fluorophenylboronic acid using Pd(PPh₃)₄ catalyst to attach the fluorophenyl group.

Step 2: Hydrolysis and Conversion to Carboxylic Acid

  • Hydrolyze the ester with potassium hydroxide under reflux to obtain the free acid.

Step 3: Formation of Carboxamidine

  • Activate the carboxylic acid using carbodiimide coupling agents (e.g., EDC or DCC).
  • React with hydroxylamine hydrochloride or N-hydroxyamine derivatives to form the N-hydroxycarboxamidine.

Step 4: Final Purification

  • Purify the product via column chromatography or recrystallization.
  • Confirm structure with NMR, HR-MS, and IR spectroscopy.

Data Table Summarizing Key Reaction Conditions

Step Reagents Solvent Temperature Yield (%) Notes
Synthesis of aldehyde intermediate Paraformaldehyde, MgCl₂, triethylamine Toluene Reflux 75-80 Controlled addition to prevent side reactions
Ester formation Ethyl bromoacetate, K₂CO₃ Acetone Reflux 70-75 Excess reagent to drive alkylation
Bromination at position 5 Br₂ Acetic acid 0°C to room temp 85 Regioselective, monitored by TLC
Suzuki coupling 4-fluorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ Toluene/methanol Reflux 80-90 Purification by chromatography
Hydrolysis to acid KOH Reflux 2-3 hours 85 Acidified to precipitate acid
Amidination to carboxamidine Hydroxylamine derivative, carbodiimide DCM or DMF Room temp 60-70 Purification by chromatography

Research Findings and Considerations

  • Reaction Efficiency: Suzuki coupling and amidination steps generally exhibit high yields (>70%), indicating reliable reaction conditions.
  • Selectivity: Regioselectivity in bromination and coupling reactions is crucial; reaction conditions are optimized to favor mono-substitution.
  • Purity & Characterization: Confirmed via NMR (¹H, ¹³C), HR-MS, and IR spectroscopy, ensuring the correct functional groups and molecular weight.
  • Environmental & Safety Aspects: Use of palladium catalysts and halogenated reagents necessitates proper waste management and safety protocols.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Oxidation Products: Carbonyl derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact molecular pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

Research Findings and Gaps

  • Structural Insights : The 4-fluorophenyl group is a common motif in CNS-active and anticancer agents, likely due to its metabolic stability and π-π stacking capability.
  • Activity Data: No direct bioactivity data for the target compound is provided in the evidence, but analogues with fluorophenyl groups (e.g., ) show promise in targeting ion channels and kinases.
  • Synthetic Challenges : The hydroxyamidine group in the target compound may require specialized protecting strategies during synthesis, as seen in –9 for similar carboxamides .

Biological Activity

5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Synthesis

Chemical Structure:

  • Molecular Formula: C12H12FN2O2
  • Molecular Weight: 270.69304 g/mol
  • CAS Number: 1993797-72-0

The compound features a furan ring substituted with a 4-fluorophenyl group, a hydroxy group, and a carboxamidine group. Its synthesis typically involves multi-step organic reactions, including the formation of the furan ring through cyclization and the introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling reactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, which can lead to various biological effects such as:

  • Anti-inflammatory Activity: The compound may inhibit pathways involved in inflammation.
  • Anticancer Activity: It has been observed to induce apoptosis in cancer cells by affecting cell cycle regulation and promoting cell death through caspase activation .

Anticancer Properties

Recent studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. The following table summarizes key findings from relevant studies:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)17.02Inhibition of cell proliferation
MDA-MB-231 (Breast Cancer)11.73Induction of apoptosis
A549 (Lung Cancer)193.93Moderate cytotoxicity compared to controls

These results indicate that the compound exhibits significant growth inhibition in breast cancer cell lines compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU) .

Safety and Toxicity

In toxicity studies conducted on Kunming mice, the compound demonstrated no acute toxicity at concentrations up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Case Studies

  • Study on MCF-7 and MDA-MB-231 Cells:
    • The compound was tested for its ability to inhibit proliferation and induce apoptosis in breast cancer cell lines. Results indicated that it significantly increased caspase levels, suggesting an apoptotic mechanism .
  • Toxicological Assessment:
    • A study highlighted the compound's safety in vivo, showing no adverse effects at high doses, which is critical for its potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine
Reactant of Route 2
Reactant of Route 2
5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.